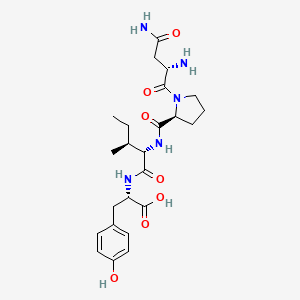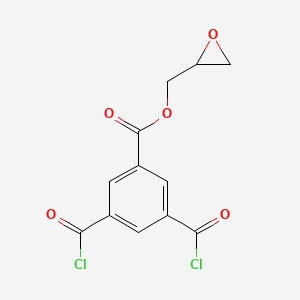
Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate is a chemical compound with the molecular formula C11H8Cl2O4 It is known for its unique structure, which includes an oxirane (epoxide) ring and two chlorocarbonyl groups attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate typically involves the reaction of 3,5-dicarbonochloridoylbenzoic acid with oxiran-2-ylmethanol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,5-dicarbonochloridoylbenzoic acid+oxiran-2-ylmethanol→oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: The chlorocarbonyl groups can be reduced to form corresponding alcohols.
Substitution: The chlorocarbonyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring may yield diols, while reduction of the chlorocarbonyl groups may produce alcohols.
Aplicaciones Científicas De Investigación
Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate involves its reactivity with various nucleophiles. The epoxide ring can be opened by nucleophilic attack, leading to the formation of new bonds and products. The chlorocarbonyl groups can also participate in reactions, further expanding the compound’s reactivity profile.
Comparación Con Compuestos Similares
Similar Compounds
Oxiran-2-ylmethyl benzoate: Similar structure but lacks the chlorocarbonyl groups.
Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate: Contains multiple epoxide groups and is used in similar applications.
Propiedades
Número CAS |
498558-85-3 |
|---|---|
Fórmula molecular |
C12H8Cl2O5 |
Peso molecular |
303.09 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate |
InChI |
InChI=1S/C12H8Cl2O5/c13-10(15)6-1-7(11(14)16)3-8(2-6)12(17)19-5-9-4-18-9/h1-3,9H,4-5H2 |
Clave InChI |
UKKVRUTXZLLVHR-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC(=O)C2=CC(=CC(=C2)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)
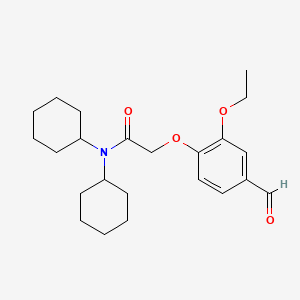
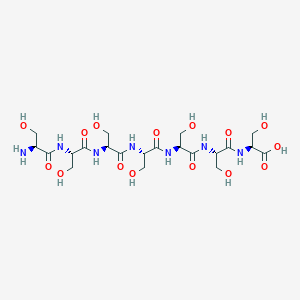
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
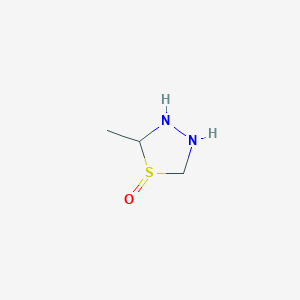
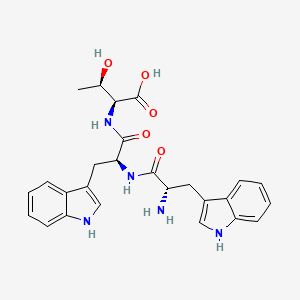
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
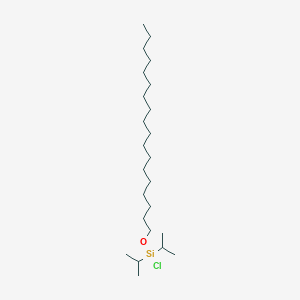
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
